(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Description
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is a heterocyclic compound featuring a fused thieno[2,3-c]isothiazole core. The structure includes an amino (-NH₂) group at position 4, a methyl (-CH₃) substituent at position 3, and a phenyl methanone moiety at position 5 (Figure 1).
Properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9-10(14)12(17-13(9)15-18-7)11(16)8-5-3-2-4-6-8/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKVUAWSKTDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the amide. This amide undergoes cyclization with sulfur and a base to form the thieno[2,3-c]isothiazole ring system.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone (CAS 339017-27-5)
- Structure : Differs from the target compound by replacing the phenyl group with a 4-bromophenyl substituent.
- Molecular Weight : 353.26 g/mol (C₁₃H₉BrN₂OS₂).
Heterocyclic Derivatives with Thiophene and Benzothiazole Cores
[3-Amino-5-anilino-4-(1,3-benzothiazol-2-yl)thiophen-2-yl]-phenylmethanone (CAS 82685-36-7)
- Structure: Features a thiophene ring substituted with an anilino group, a benzothiazole moiety, and a phenyl methanone.
- The anilino (-NHPh) substituent may enhance π-π stacking interactions compared to the amino group in the target compound .
Triazole and Thiazole-Containing Derivatives
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structure : Combines benzimidazole, triazole, and thiazole rings with a 4-bromophenyl group.
- Key Differences: The triazole and thiazole systems introduce additional hydrogen-bonding sites and conformational flexibility, which may enhance solubility or target specificity compared to the rigid thieno-isothiazole core of the target compound .
Sulfonyl- and Difluorophenyl-Substituted Triazoles
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Contains a triazole ring with sulfonyl and difluorophenyl substituents.
Biological Activity
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10N2OS2
- Molecular Weight : 274.37 g/mol
- Melting Point : 204.00°C - 206.00°C
Antimicrobial Properties
Research indicates that compounds related to thieno[2,3-c]isothiazoles exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines, possibly by activating caspase pathways and modulating apoptotic markers such as Bcl-2 and Bax.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Caspase activation |
| A549 | 18 | Bcl-2/Bax modulation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Study on Antimicrobial Effectiveness
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thieno[2,3-c]isothiazole derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli .
Investigation into Anticancer Mechanisms
Another investigation focused on the anticancer effects of the compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
